(2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 2-methoxyphenyl group. It is of interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 2-Chlorophenyl Group: The piperazine core is then reacted with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to introduce the 2-chlorophenyl group.
Substitution with 2-Methoxyphenyl Group: Finally, the intermediate product is reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to introduce the 2-methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone: Similar structure but with a phenylsulfonyl group instead of a 2-methoxyphenyl group.
(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Contains a thiophen-2-yl group and a pyridoindole moiety.
Uniqueness
(2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is unique due to the specific combination of the 2-chlorophenyl and 2-methoxyphenyl groups attached to the piperazine ring
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-9-5-4-8-16(17)20-10-12-21(13-11-20)18(22)14-6-2-3-7-15(14)19/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPLMSJHRBESTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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